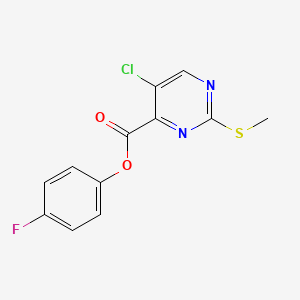

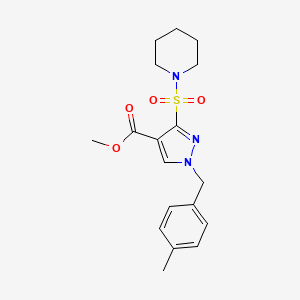

![molecular formula C25H28N2O4 B2437787 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898441-86-6](/img/structure/B2437787.png)

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis for their potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound includes a pyran-4-one ring attached to a piperazine ring via a methylene bridge. The piperazine ring is further substituted with a methoxyphenyl group .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A series of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds related to "2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one," have been synthesized and evaluated for their anticonvulsant activities. These compounds were prepared by reacting appropriate substituted piperazine derivatives with kojic acid and formaline. Their structures were confirmed through various spectroscopic techniques, including IR, 1H-NMR, and ESI-MS. Anticonvulsant activities were examined using the maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, with some compounds showing significant activity without neurotoxicity (Aytemir, Çalış, & Septioğlu, 2010).

Antimicrobial Activities

Another aspect of research on derivatives of "this compound" includes their antimicrobial properties. For instance, 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have been synthesized for evaluating their potential anticonvulsant and antimicrobial activities. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, underscoring their potential as therapeutic agents (Aytemir, Çalış, & Özalp, 2004).

Wirkmechanismus

Target of Action

The primary target of the compound 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This binding affinity ranges from 22 nM to 250 nM . The interaction with the receptors leads to changes in the receptor’s function, which can result in various physiological effects.

Biochemical Pathways

The biochemical pathways affected by this compound involve the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site of action. The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action involve its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their function and lead to various physiological effects, such as the contraction of smooth muscles in certain areas of the body .

Action Environment

Zukünftige Richtungen

The compound and its structurally similar derivatives have shown promising results in in silico and in vitro studies, exhibiting an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists . This suggests that they could be further explored for their therapeutic potential in treating various neurological conditions .

Eigenschaften

IUPAC Name |

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-19-7-3-4-8-20(19)17-31-25-18-30-21(15-23(25)28)16-26-11-13-27(14-12-26)22-9-5-6-10-24(22)29-2/h3-10,15,18H,11-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEWFFATOAFTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2437704.png)

![3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2437713.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)

![4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2437719.png)

![7-allyl-3,9-dimethyl-1-(3-phenylpropyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2437720.png)

![2-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B2437726.png)